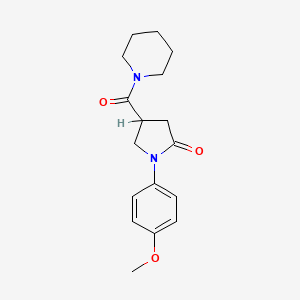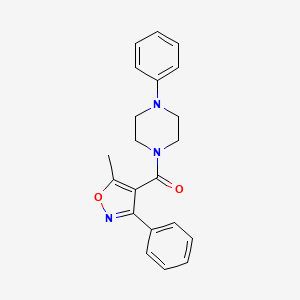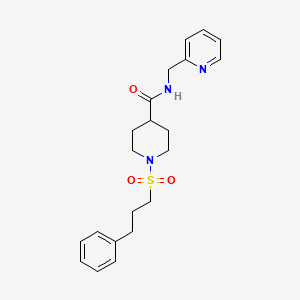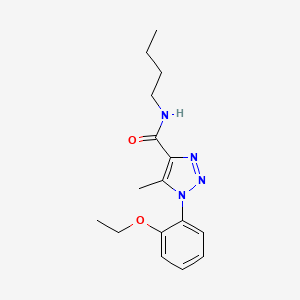![molecular formula C21H20N2O7 B4552313 4,4'-[carbonylbis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B4552313.png)
4,4'-[carbonylbis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)
Descripción general
Descripción
4,4'-[carbonylbis(3,1-phenyleneimino)]bis(4-oxobutanoic acid) is a useful research compound. Its molecular formula is C21H20N2O7 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-[carbonylbis(3,1-phenyleneimino)]bis(4-oxobutanoic acid) is 412.12705098 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-[carbonylbis(3,1-phenyleneimino)]bis(4-oxobutanoic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-[carbonylbis(3,1-phenyleneimino)]bis(4-oxobutanoic acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrothermal Synthesis and Physical Properties
The compound is involved in the hydrothermal synthesis of new flexible multicarboxylate ligands-based compounds, leading to structures with unique physical properties. For instance, the synthesis of compounds with partially or wholly deprotonated variants of related carboxylic acids has been explored, demonstrating varied structural formations such as three-dimensional (3D) networks and two-dimensional (2D) sheet structures. These compounds exhibit interesting magnetic susceptibility and photoluminescent properties, highlighting their potential in materials science for applications in magnetic and photonic devices (Pan et al., 2008).
Metal–Organic Frameworks (MOFs)
The compound also finds application in the construction of copper metal–organic frameworks (MOFs) through the alteration of substituent positions of new flexible carboxylate ligands. The ability to design and synthesize MOFs with specific configurations opens up possibilities in gas storage, separation technologies, and catalysis. The flexibility of the ligands allows for the creation of discrete molecular chairs and chain structures, contributing to the diversity and adaptability of MOFs for various applications (Dai et al., 2009).
Photocatalytic Degradation
Another research avenue is the use of coordination complexes prepared from flexible dicarboxylate for the degradation of organic dyes, such as the methyl violet dye. The study demonstrates the compound's role in forming coordination polymeric architectures with significant effects on structural diversity and photocatalytic properties. This is particularly relevant for environmental remediation and wastewater treatment, where efficient and cost-effective methods for dye degradation are needed (Lu et al., 2021).
Water-Soluble Dyes and Fluorescence
Furthermore, the synthesis of water-soluble dyes, such as perylene tetracarboxylic acid bisimides (PBIs) with dendronized structures, showcases the compound's utility in creating highly fluorescent materials with almost 100% quantum yields in water. Such materials are crucial for biological imaging, sensors, and optoelectronic devices, offering high fluorescence efficiency and stability in aqueous environments (Heek et al., 2010).
Antagonistic Effects on P2X Receptors
In pharmacological research, derivatives of the compound have been studied for their antagonistic effects on P2X receptors, indicating potential for therapeutic applications in treating conditions mediated by these receptors. The specificity and selectivity of these antagonists make them interesting candidates for drug development (Damer et al., 1998).
Propiedades
IUPAC Name |
4-[3-[3-(3-carboxypropanoylamino)benzoyl]anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c24-17(7-9-19(26)27)22-15-5-1-3-13(11-15)21(30)14-4-2-6-16(12-14)23-18(25)8-10-20(28)29/h1-6,11-12H,7-10H2,(H,22,24)(H,23,25)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWQANATIPEJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4552251.png)
![N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4552256.png)
![N-[4-(benzyloxy)phenyl]pentanamide](/img/structure/B4552276.png)


![(2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4552291.png)
![4-tert-butyl-N-[4-(butylsulfamoyl)phenyl]benzamide](/img/structure/B4552292.png)
![N~1~-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4552309.png)
![2-cyano-N-(2-methoxyphenyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4552316.png)
![2-(2-chlorophenyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4552318.png)
![[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-thienylmethyl)piperazino]methanone](/img/structure/B4552324.png)
